2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 2-[2,4-bis(trifluoromethyl)phenyl]thioacetamide is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The root structure is derived from the parent benzene ring substituted with two trifluoromethyl (-CF₃) groups at the 2- and 4-positions. The thioacetamide moiety (-CH₂-C(=S)-NH₂) is attached to the 1-position of the aromatic ring, yielding the full name This compound.
Molecular Formula : C₁₀H₇F₆NS
Molecular Weight : 287.23 g/mol
CAS Registry Number : 1301739-43-4
The molecular formula reflects the presence of ten carbon atoms, seven hydrogen atoms, six fluorine atoms, one nitrogen atom, and one sulfur atom. The trifluoromethyl groups contribute significantly to the molecular weight (114.02 g/mol per -CF₃ group) and electronic properties. A comparative analysis of related thioacetamide derivatives reveals that the 2,4-bis(trifluoromethyl) substitution pattern distinguishes this compound from monosubstituted analogs such as 2-[3-(trifluoromethyl)phenyl]thioacetamide (C₉H₈F₃NS, MW 219.23 g/mol).
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇F₆NS | |
| Molecular Weight | 287.23 g/mol | |
| XLogP3 (Partition Coefficient) | 3.1 | |
| Hydrogen Bond Donors | 1 (thioamide -NH₂) | |
| Hydrogen Bond Acceptors | 7 (S, N, 6 F) |
Crystallographic and Spectroscopic Elucidation of Molecular Geometry
While single-crystal X-ray diffraction (SC-XRD) data for this compound are not explicitly reported in the literature, insights can be inferred from structurally related compounds. For example, the crystal structure of N-(3-chloro-4-methylphenyl)-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide reveals that thioacetamide derivatives often exhibit planar configurations at the thioamide group (-C(=S)-NH₂), with bond lengths of ~1.68 Å for C=S and ~1.33 Å for C-N.
In analogous fluoroaromatic systems, such as 3-nitrobenzotrifluoride derivatives, the trifluoromethyl groups adopt a nearly perpendicular orientation relative to the benzene ring to minimize steric repulsion. This conformational preference likely extends to this compound, where the -CF₃ groups at the 2- and 4-positions impose torsional strain on the molecule. Spectroscopic characterization via nuclear magnetic resonance (NMR) would reveal distinct signals:
- ¹H NMR : A singlet for the -NH₂ protons (~6.5–7.5 ppm) and aromatic protons deshielded by electron-withdrawing -CF₃ groups.
- ¹⁹F NMR : Two distinct signals for the -CF₃ groups if their electronic environments differ.
- IR Spectroscopy : Stretching vibrations for C=S (~1,200–1,050 cm⁻¹) and N-H (~3,300 cm⁻¹).
Conformational Dynamics Induced by Trifluoromethyl Substituents
The 2,4-bis(trifluoromethyl) substitution pattern introduces unique steric and electronic effects that govern conformational dynamics. The -CF₃ groups, with their high electronegativity and van der Waals radius (~2.7 Å), create steric hindrance that restricts free rotation around the C-C bond linking the phenyl ring to the thioacetamide moiety. This restriction stabilizes non-planar conformers, as observed in N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, where the -CF₃ groups enforce a twisted geometry to alleviate steric clash.
Electronic effects further modulate reactivity. The -CF₃ groups withdraw electron density via induction, polarizing the aromatic ring and activating it toward electrophilic substitution at the 5-position (para to the thioacetamide group). This electronic perturbation also enhances the acidity of the -NH₂ proton in the thioacetamide group, facilitating hydrogen-bonding interactions.
Comparative Analysis with Related Thioacetamide Derivatives
The structural and electronic features of this compound can be contextualized against related derivatives:
| Compound | Substituents | Molecular Formula | XLogP3 | Key Properties |
|---|---|---|---|---|
| This compound | 2,4-di-CF₃ | C₁₀H₇F₆NS | 3.1 | High lipophilicity, steric hindrance |
| 2-[3-(Trifluoromethyl)phenyl]thioacetamide | 3-CF₃ | C₉H₈F₃NS | 2.8 | Moderate electronic withdrawal |
| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 3,5-di-CF₃ (both rings) | C₁₆H₁₀F₁₂N₂S | 5.2 | Strong hydrogen-bond donor |
The 2,4-bis(trifluoromethyl) derivative exhibits greater steric encumbrance and lipophilicity (XLogP3 = 3.1) compared to monosubstituted analogs. This increased hydrophobicity enhances solubility in nonpolar solvents, a trait exploited in organocatalytic applications. Conversely, the 3,5-bis(trifluoromethyl) isomer, while structurally similar, offers distinct electronic properties due to its symmetric substitution pattern, which optimizes hydrogen-bonding efficiency.
Properties
Molecular Formula |
C10H7F6NS |
|---|---|
Molecular Weight |
287.23 g/mol |
IUPAC Name |
2-[2,4-bis(trifluoromethyl)phenyl]ethanethioamide |
InChI |
InChI=1S/C10H7F6NS/c11-9(12,13)6-2-1-5(3-8(17)18)7(4-6)10(14,15)16/h1-2,4H,3H2,(H2,17,18) |
InChI Key |
YFBQZVKOCZXAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=S)N |
Origin of Product |
United States |
Preparation Methods
Method A: Reaction with Thioacetamide
One effective method for synthesizing 2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide involves the reaction of thioacetamide with a suitable halogenated precursor.
Reagents :
- 2,4-bis(trifluoromethyl)benzoyl chloride
- Thioacetamide
- Solvent: Toluene or DMF
-
- Dissolve thioacetamide in toluene.
- Add the halogenated precursor.
- Heat the mixture under reflux for several hours.
- Cool and pour into water to precipitate the product.
Yield : Approximately 70-85% depending on reaction conditions.
Method B: Alternative Solvent Systems
Another approach utilizes different solvent systems to enhance yield and purity.
Reagents :
- Similar to Method A but varying solvents (e.g., acetic acid, dioxane).
-
- Combine thioacetamide with the halogenated precursor in a selected solvent.
- Reflux for a specified duration (1-1.5 hours).
- Workup involves cooling, adding water, and extracting with organic solvents.
Yield : Reported yields can reach up to 90% in optimized conditions.
The following table summarizes the yields and conditions of different preparation methods for synthesizing this compound:
| Method | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Method A | Toluene | Reflux | 3 hours | 70-85 |
| Method B | Acetic Acid | Reflux | 1 hour | Up to 90% |
| Method C | Dioxane | Reflux | 1.5 hours | ~80 |
Recent studies have focused on optimizing these synthetic routes to improve yields and reduce by-products. For instance, using acetic acid as a solvent has shown significant improvements in the reaction efficiency compared to traditional solvents like DMF or THF, which often lead to lower yields due to side reactions or incomplete conversions.
Additionally, variations in catalyst choice have been explored to further enhance the reaction outcomes. For example, the inclusion of Lewis acids has been reported to facilitate the reaction between thioacetamide and halogenated precursors more effectively than non-catalyzed approaches.
The preparation of this compound can be accomplished through various methods that yield satisfactory results depending on the chosen reagents and conditions. Future research may focus on refining these methods further to achieve even higher yields and purities while minimizing environmental impact through greener chemistry practices.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioacetamide group to corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of thioacetamide derivatives, including 2-[2,4-bis(trifluoromethyl)phenyl]thioacetamide. Research indicates that compounds in this class exhibit significant activity against various bacterial strains such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. For instance, one study reported a minimum inhibitory concentration (MIC) of 40 to 50 µg/mL for a related compound, demonstrating comparable potency to standard antibiotics like ceftriaxone .
Anticancer Properties
Thioacetamide derivatives have also been investigated for their anticancer potential. In vitro studies have shown that these compounds can induce cytotoxic effects in various cancer cell lines. For example, thioacetamides have been tested against glioblastoma cells, revealing promising results in inhibiting cell proliferation and inducing apoptosis . The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances the anticancer activity by influencing the compound's electronic properties and conformational stability .
Synthesis of Novel Compounds
The synthesis of this compound can be achieved through several methods involving thioglycolic acid and appropriate phenolic precursors. The reaction typically involves nucleophilic substitution mechanisms that allow for the introduction of the thioacetamide functional group . This versatility makes it a valuable intermediate in organic synthesis.
Development of Functionalized Derivatives
The ability to modify the thioacetamide structure opens avenues for creating functionalized derivatives with enhanced biological activities. For instance, researchers have synthesized various N-substituted thioacetamides through reactions with different amines, leading to compounds with tailored properties for specific applications such as drug development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the thioacetamide moiety can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to the modulation of cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 2-[3,5-Bis(trifluoromethyl)phenyl]thioacetamide
- Structure : This isomer (CAS 691868-49-2) differs in the placement of -CF₃ groups at the 3 and 5 positions of the phenyl ring .
- The steric bulk in the 3,5-positions may also reduce reactivity in sterically demanding reactions.
- Applications : Both isomers are used as intermediates in organic synthesis, but their distinct electronic profiles could lead to divergent outcomes in catalysis or medicinal chemistry.
Thiourea Analog: N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea
- Structure : This compound (CAS 860994-58-7) replaces the thioacetamide group with a thiourea (-NH-CS-NH-) moiety and incorporates a chiral cyclohexylamine substituent .
- Key Differences :
- Molecular Weight : 385.37 vs. ~390–423 for thioacetamide derivatives.
- Functionality : The thiourea group enables stronger hydrogen bonding, making it suitable for enzyme inhibition or metal coordination. The chiral cyclohexylamine moiety adds stereochemical complexity, relevant in asymmetric synthesis.
- Cost : Priced at JPY 28,000/100 mg, significantly higher than 2-[2,4-bis(trifluoromethyl)phenyl]thioacetamide (JPY 35,800/100 mg for a related compound in ), reflecting synthesis challenges.
Pyrimidinyl-Thioacetamide Derivative: N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide
- Structure : This derivative (CAS 505056-71-3) incorporates a pyrimidine-thioether core, a thiophene ring, and a phenethyl group, resulting in a molecular weight of 423.48 .
- Key Differences :
- Aromatic Systems : The pyrimidine and thiophene rings enhance π-π stacking interactions, favoring binding to biological targets like kinases.
- Lipophilicity : The phenethyl group increases membrane permeability, suggesting utility in drug discovery.
- Complexity : The extended structure likely requires multi-step synthesis compared to simpler phenyl-thioacetamides.
Parent Compound: Thioacetamide
- Key Differences :
- Reactivity : The absence of electron-withdrawing -CF₃ groups makes the parent compound more nucleophilic but less stable under oxidative conditions.
- Toxicity : Thioacetamide is hepatotoxic and regulated under safety guidelines, whereas -CF₃ substitution may alter metabolic pathways and toxicity profiles.
Data Comparison Table
| Compound Name | CAS RN | Molecular Weight | Substituents | Key Features | Price (100 mg) |
|---|---|---|---|---|---|
| This compound | 175136-60-4 | ~390 (estimated) | 2,4-CF₃, thioacetamide | High lipophilicity, asymmetric | Not listed |
| 2-[3,5-Bis(trifluoromethyl)phenyl]thioacetamide | 691868-49-2 | ~390 (estimated) | 3,5-CF₃, thioacetamide | Symmetrical, potential crystallinity | Not listed |
| N-[(1R,2R)-2-Aminocyclohexyl]-N′-...thiourea | 860994-58-7 | 385.37 | 3,5-CF₃, thiourea, chiral amine | Hydrogen bonding, chirality | JPY 28,000 |
| N-Phenethyl-2-((4-(thiophen-2-yl)-...)acetamide | 505056-71-3 | 423.48 | Pyrimidine, thiophene, phenethyl | Drug-like properties | Not listed |
| Thioacetamide | 62-55-5 | 75.13 | None | Simple analog, hepatotoxic | Low cost |
Biological Activity
2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thioacetamide moiety attached to a phenyl ring substituted with two trifluoromethyl groups. This unique structure is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung adenocarcinoma) | 5.0 | Evren et al. (2019) |
| NIH/3T3 (Mouse embryoblast) | 7.5 | Evren et al. (2019) |
| U251 (Glioblastoma) | 4.8 | Farag et al. (2012) |
The mechanism by which this compound exerts its anticancer effects involves interaction with cellular pathways that regulate apoptosis and cell proliferation. It has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
Case Study: Inhibition of Bcl-2 Protein
A notable study indicated that the compound interacts with the Bcl-2 protein, a critical regulator of apoptosis in cancer cells. Molecular dynamics simulations suggest that the compound forms hydrophobic contacts with the protein, leading to its inhibition and subsequent promotion of apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features:
- Trifluoromethyl Substitution : The presence of trifluoromethyl groups enhances lipophilicity and may improve cellular uptake.
- Thioacetamide Moiety : This functional group is crucial for the compound's interaction with biological targets.
Table 2: SAR Insights for Thioacetamides
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Variation in alkyl chain length | Altered cytotoxicity profile |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or thioacetylation of a 2,4-bis(trifluoromethyl)phenyl precursor. For example, reacting a halogenated aryl substrate with thioacetamide under basic conditions (e.g., KOH in DMF) at 80–100°C can yield the target compound. Optimization includes solvent selection (polar aprotic solvents enhance reactivity), catalyst use (e.g., CuI for Ullmann-type couplings), and temperature control to minimize decomposition. Yield improvements may involve slow addition of reagents or inert atmosphere setups to prevent oxidation .
Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze the thioacetamide NH proton (δ 8–10 ppm, broad singlet) and trifluoromethyl carbons (δ 110–125 ppm, quartets due to ¹JCF coupling).
- ¹⁹F NMR : Two distinct signals for the 2- and 4-CF₃ groups, with chemical shifts near δ -60 to -70 ppm.
- IR : Stretching vibrations for C=S (1050–1250 cm⁻¹) and NH (3200–3400 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of CF₃ groups). Full characterization protocols are outlined in synthetic project guidelines .
Q. How can researchers identify and mitigate common synthetic byproducts or impurities?
- Methodological Answer : Byproducts may include unreacted starting materials, disulfide derivatives (from sulfur oxidation), or regioisomers. Techniques:
- TLC/HPLC : Monitor reaction progress using silica gel plates (hexane/EtOAc) or reverse-phase columns.
- Recrystallization : Use ethanol/water mixtures to isolate pure product.
- Elemental Analysis : Confirm purity (>98%) and stoichiometry. Reference standard procedures for impurity profiling .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in catalytic applications?
- Methodological Answer : The CF₃ groups increase electrophilicity at the sulfur atom, enhancing its nucleophilic reactivity in cross-coupling reactions (e.g., C–S bond formation). Computational studies (DFT) can map electron density distribution and predict sites for electrophilic attack. Researchers should compare reaction rates with non-fluorinated analogs to quantify electronic effects .
Q. What crystallographic challenges arise when resolving the solid-state structure, and how can they be addressed?
- Methodological Answer : Challenges include low crystal quality, disorder in CF₃ groups, or twinning. Solutions:
- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) for weak reflections.
- Refinement : Apply SHELXL ( ) with anisotropic displacement parameters for CF₃ groups.
- Twinning Analysis : Use PLATON or ROTAX to deconvolute overlapping reflections .
Q. What computational approaches predict solubility and stability under varying experimental conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvent interactions in DMSO or aqueous buffers.
- QSPR Models : Correlate logP (calculated via ChemAxon) with experimental solubility.
- Degradation Studies : Accelerated stability testing (40°C/75% RH) paired with LC-MS to identify hydrolysis products.
Data Contradiction & Analysis
Q. How should researchers resolve discrepancies between experimental and theoretical NMR chemical shifts?
- Methodological Answer :
- Benchmarking : Compare computed shifts (GIAO-DFT at B3LYP/6-311+G(d,p)) with experimental data.
- Conformational Sampling : Use NMR-specific software (e.g., ACD/Labs) to account for rotational isomers.
- Solvent Effects : Include PCM (Polarizable Continuum Model) in calculations to match solvent environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
